molecular formula C₉H₁₇NO₇ B1147486 (2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid CAS No. 16124-24-6

(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid

Cat. No.: B1147486
CAS No.: 16124-24-6
M. Wt: 251.23
InChI Key:
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Description

(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid is a compound with the molecular formula C9H17NO7 and a molecular weight of 251.23. It is a derivative of fructose and alanine, where the fructose moiety is linked to the amino acid alanine. This compound is known for its role in various biochemical processes and is often used in research related to monosaccharides and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid can be synthesized through the reaction of fructose with alanine under specific conditions. The reaction typically involves the formation of a Schiff base intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of fructose-alanine (mixture of diastereomers) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted alanine derivatives .

Scientific Research Applications

(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of fructose-alanine (mixture of diastereomers) involves its interaction with specific molecular targets and pathways. The compound can modulate biochemical pathways related to apoptosis and monosaccharide metabolism. It interacts with enzymes and receptors involved in these pathways, leading to various biological effects .

Comparison with Similar Compounds

(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid can be compared with other similar compounds such as:

This compound is unique due to its specific interaction with alanine and its role in apoptosis research .

Properties

IUPAC Name

(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO7/c1-4(8(14)15)10-3-9(16)7(13)6(12)5(11)2-17-9/h4-7,10-13,16H,2-3H2,1H3,(H,14,15)/t4-,5-,6-,7+,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKCFAIUNCFLEA-XGVUHEBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NCC1([C@H]([C@@H]([C@@H](CO1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747833
Record name (2R)-2-({[(3S,4R,5R)-2,3,4,5-Tetrahydroxyoxan-2-yl]methyl}amino)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16124-24-6
Record name (2R)-2-({[(3S,4R,5R)-2,3,4,5-Tetrahydroxyoxan-2-yl]methyl}amino)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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